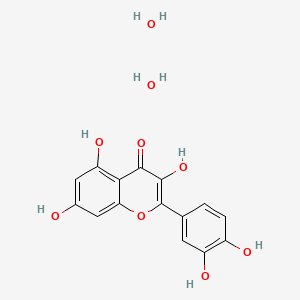

Quercetin Dihydrate

C15H14O9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C15H14O9

Molecular Weight

InChI

InChI Key

solubility

Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid

Soluble in alcohol and glacial acetic acid; insoluble in water

In water, 60 mg/L at 16 °C

0.06 mg/mL at 16 °C

Synonyms

Canonical SMILES

Chemical Profile and Research Significance

Quercetin dihydrate is the crystalline form of quercetin containing two water molecules per quercetin molecule (C₁₅H₁₀O₇·2H₂O) [1]. It is the primary form sold on the market and used as a raw material in research [1]. However, this hydrate form is a major obstacle for advanced drug delivery systems.

The core challenge is its very low water solubility, which leads to poor bioavailability and limits its therapeutic applications [2] [1] [3]. For researchers, the key is to manage the hydrate form during processing, as the presence of water can be detrimental to the stability and performance of final formulations like amorphous solid dispersions (ASDs) [1].

Comparative Analysis: Quercetin Forms

The table below summarizes the key characteristics of different quercetin forms that are relevant for pharmaceutical development.

| Property | This compound (QUE-DH) | Anhydrous Quercetin (QUE-AH) | Amorphous Quercetin (QUE-AM) |

|---|---|---|---|

| Chemical Structure | C₁₅H₁₀O₇·2H₂O [1] | C₁₅H₁₀O₇ [1] | C₁₅H₁₀O₇ (non-crystalline) |

| Crystalline Nature | Crystalline [1] | Crystalline (metastable polymorph) [1] | Non-crystalline [1] |

| Stability & Hygroscopicity | Loses water at ~100°C; stable at high temperature in air [1] | Reformed from QUE-AM; hygroscopic [1] | Less stable; absorbs water, reverting to QUE-AH [1] |

| Suitability for ASDs | Not suitable (water content undesirable) [1] | Preferred starting material [1] | Directly used to form ASDs [1] |

Research Frontiers and Formulation Strategies

Current research focuses on overcoming the inherent limitations of this compound. Two promising approaches are physical mixtures with polymers and nanotechnology-based delivery systems.

Enhanced Solubility via Polymer Physical Mixtures

A 2025 study found that physical mixtures (PMs) of anhydrous quercetin (QUE-AH) with polymers can achieve better solubility than amorphous solid dispersions (ASDs) [1]. ASDs often face "gel-like phase separation" during dissolution, hindering drug release.

- Experimental Workflow: The research prepared QUE-AH by dehydrating QUE-DH at 100°C. ASDs and PMs (50% QUE content) with polymers PVP K30 and Soluplus were made via ball milling and vortex mixing, respectively. Dissolution testing in deionized water at 37°C used UV-Vis spectroscopy to quantify quercetin concentration [1].

- Key Finding: The PMs of QUE-AH and polymer avoided gel formation, leading to a higher dissolution rate and extent than corresponding ASDs [1]. Combining a metastable polymorph with a polymer is a viable strategy for molecules whose ASDs encounter similar dissolution issues.

Nano-Formulations for Targeted Delivery

Nanotechnology offers a transformative solution by using lipid-based, polymeric, or inorganic nanoparticles to improve quercetin's solubility, stability, and targeted delivery [2].

- Synthesis Techniques: Methods include chemical conjugation, self-assembly, and physical encapsulation to optimize drug loading and enable controlled release [2].

- Applications: Preclinical studies demonstrate the efficacy of these nano-quercetin formulations in cancer therapy, managing inflammatory disorders, and tissue regeneration due to improved pharmacokinetics [2].

- Analysis Workflow: Research in this area typically involves 1) Formulation of the nanocarrier; 2) Characterization (size, drug loading); 3) In-vitro testing (release profile, cell studies); 4) In-vivo testing (pharmacokinetics, efficacy) [2].

Research Workflow and Pathway Mapping

For researchers developing quercetin-based therapies, the decision flow and mechanism understanding are crucial. The diagram below outlines a structured approach to formulation strategy, while the signaling pathway map summarizes its complex biological mechanisms.

Formulation strategy workflow for this compound, highlighting paths to overcome solubility limits.

Quercetin modulates multiple cellular signaling pathways to exert diverse therapeutic effects.

Future Research Directions

Despite promising advancements, several challenges require further investigation [2] [4]. Key areas include:

- Comprehensive Biocompatibility: Long-term toxicity profiles and detailed biocompatibility studies of new formulations are needed [2].

- Scalable Manufacturing: Developing cost-effective, scalable, and reproducible Good Manufacturing Practice (GMP)-compliant processes for nano-formulations is crucial for clinical translation [2].

- Clinical Validation: More robust clinical trials are necessary to establish optimized dosing regimens and confirm efficacy in humans [4].

References

- 1. Superior solubility of anhydrous quercetin and polymer ... [pubs.rsc.org]

- 2. Materials, Syntheses and Biomedical Applications of Nano ... [pubmed.ncbi.nlm.nih.gov]

- 3. Bibliometric Mapping of Quercetin Research: Analysis of the ... [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin as a Multi-Target Natural Therapeutic in Aging- ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Quercetin Dihydrate - Biochemical Mechanisms, Physiological Actions and Research Methodologies

Introduction to Quercetin and Quercetin Dihydrate

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a prominent flavonol belonging to the flavonoid class of polyphenolic compounds, widely distributed throughout the plant kingdom [1] [2]. As a secondary metabolite, quercetin plays crucial physiological roles in plants while demonstrating significant bioactive potential in human systems [3]. The dihydrate form refers to the crystalline structure containing two water molecules, which can influence its solubility and stability characteristics. Chemically, quercetin features a diphenylpropane skeleton (C6-C3-C6) consisting of two benzene rings (A and B) connected via a heterocyclic pyrone ring (C) containing oxygen [2] [4]. The presence of five hydroxyl groups at positions 3, 5, 7, 3', and 4' defines its antioxidant capacity and biological activity, with the catechol structure in the B-ring and the 3-OH group being particularly significant for free radical scavenging [5] [2].

Quercetin serves as an aglycone backbone for various glycosylated derivatives found in nature, with its bioavailability and metabolism significantly influenced by the type and position of sugar moieties [6]. While the search results do not specifically differentiate between quercetin and its dihydrate form, the fundamental biochemical and physiological actions described in the literature apply to both, with potential differences in solubility, crystallization behavior, and pharmaceutical processing characteristics that may be relevant for drug development applications.

Chemical Structure and Physicochemical Properties

Table 1: Fundamental physicochemical properties of quercetin

| Property | Description | Research Significance |

|---|---|---|

| IUPAC Name | 3,3′,4′,5,7-pentahydroxyflavone or 3,3′,4′,5,7-pentahydroxy-2-phenylchromen-4-one | Standardization of chemical nomenclature [5] |

| Molecular Formula | C₁₅H₁₀O₇ (anhydrous basis) | Fundamental chemical identification |

| Crystal Form | Dihydrate contains two water molecules in crystalline structure | Impacts solubility, stability and pharmaceutical processing |

| Solubility | Poor aqueous solubility (~0.01 mg/mL at 25°C); soluble in alcohol and lipids [6] | Major limitation for bioavailability; requires formulation strategies |

| Appearance | Yellow crystalline solid with bitter taste [2] | Physical characterization in raw material assessment |

| UV Absorption | Strong absorption at 368 nm due to molecular structure [7] | Basis for analytical detection methods (HPLC) |

The chemical structure of quercetin features three benzene rings (A, B, and C) with specific hydroxylation patterns that dictate its biological activity [2] [4]. The presence of a catechol group in the B-ring (3',4'-dihydroxy configuration) and the 3-OH group in the C-ring are particularly significant for electron delocalization, granting quercetin superior antioxidant capacity compared to many other flavonoids [2]. The dihydrate form represents a crystalline modification where water molecules are incorporated into the crystal lattice, which can influence dissolution behavior and stability profiles - important considerations for pharmaceutical development [6].

Bioavailability and Pharmacokinetic Challenges

Table 2: Bioavailability limitations and current enhancement strategies for quercetin

| Limitation Factor | Impact | Current Enhancement Strategies |

|---|---|---|

| Aqueous Solubility | Low solubility (~0.01 mg/mL) limits absorption [6] | Nanoparticle systems, cyclodextrin complexes, solid dispersions |

| First-Pass Metabolism | Extensive intestinal/hepatic metabolism (>40%) [3] | Encapsulation, prodrug approaches, alternative administration routes |

| Absorption Rate | Only 3-17% of administered dose absorbed in humans [3] | Lipid-based delivery systems, nanoemulsions, mucoadhesive carriers |

| Systemic Circulation | Rapid clearance (<1 hour) and conjugation to inactive metabolites [3] | Sustained-release formulations, targeted delivery systems |

| Tissue Distribution | Variable tissue concentrations despite plasma levels | Tissue-specific targeting, ligand-conjugated carriers |

The bioavailability challenges associated with quercetin represent significant hurdles for its therapeutic application [6] [3]. Despite promising in vitro activity, these pharmacokinetic limitations have hampered clinical translation. Research indicates that only 3-17% of an orally administered quercetin dose is absorbed in humans, with even this fraction undergoing extensive first-pass metabolism to form glucuronidated, sulfated, or methylated metabolites [3]. The aqueous solubility of quercetin is exceptionally low (approximately 0.01 mg/mL at 25°C), creating substantial barriers to intestinal absorption [6]. Furthermore, quercetin undergoes rapid systemic clearance with an elimination half-life typically under one hour, and its intrinsic activity is estimated at less than 10% due to extensive metabolic conversion [3].

To address these challenges, numerous advanced delivery strategies have been investigated. Nanoparticle-based systems have demonstrated particular promise, with lipid nanoparticles, polymeric nanoparticles, and inorganic carriers like mesoporous silica nanoparticles showing enhanced bioavailability profiles [6] [3]. Cyclodextrin complexation has yielded remarkable improvements, with methyl-β-cyclodextrin increasing quercetin's water solubility by 254-fold while simultaneously enhancing antioxidant activity by 10% [3]. Additional approaches include nanoemulsions, solid dispersions, liposomal systems, and micellar formulations, all designed to improve dissolution characteristics, protect against premature metabolism, and potentially facilitate targeted delivery to specific tissues [6] [8].

Molecular Mechanisms and Signaling Pathways

Quercetin exerts multifaceted effects on cellular signaling pathways, contributing to its diverse physiological actions. The compound demonstrates a unique ability to modulate multiple targets simultaneously, resulting in a broad spectrum of biological activities.

Key Signaling Pathways Modulated by Quercetin

The following diagram illustrates quercetin's modulation of major signaling pathways involved in its therapeutic actions:

Schematic of quercetin's multi-pathway modulation. Quercetin simultaneously regulates MerTK, glucose metabolism, and inflammatory pathways through distinct mechanisms.

MerTK Pathway Modulation in Cancer

Quercetin demonstrates significant potential as a cancer therapeutic through its modulation of the Myeloid-epithelial-reproductive tyrosine kinase (MerTK) pathway [1]. MerTK, a member of the TAM (Tyro3-Axl-MerTK) receptor tyrosine kinase family, plays a crucial role in efferocytosis - the process of apoptotic cell clearance - and promotes an immunosuppressive tumor microenvironment [1]. Quercetin effectively inhibits MerTK-mediated signaling cascades, reducing tumor progression, angiogenesis, and immune evasion mechanisms. Specifically, quercetin suppresses PD-L1 expression, inhibits cancer stem cell maintenance, and enhances apoptosis in malignant cells [1].

The MerTK pathway inhibition also disrupts efferocytosis-induced secretion of anti-inflammatory cytokines including IL-4, IL-10, IL-13, and transforming growth factor β (TGF-β), which normally promote tumor progression, invasion, and metastasis [1]. Quercetin additionally demonstrates potent effects on the TGF-β signaling pathway, reducing TGF-β1, SMAD2, SMAD3, and SMAD4 levels while upregulating the negative regulator SMAD7 [1]. This comprehensive modulation of MerTK and associated pathways positions quercetin as a promising complementary agent alongside established MerTK inhibitors, with potential to overcome limitations of targeted therapies while reducing off-target effects [1].

Metabolic Regulation and Glucose Homeostasis

Quercetin exhibits significant beneficial effects on glucose metabolism and insulin sensitivity, with mechanisms elucidated at both cellular and organismal levels [9]. In skeletal muscle cells (L6 myotubes), quercetin at physiological concentrations (0.1-1 nM) significantly promotes glucose uptake through translocation of glucose transporter type 4 (GLUT4) to the plasma membrane [9]. This process occurs through distinct signaling pathways depending on the concentration and metabolic context. At lower concentrations (0.1-1 nM), quercetin principally activates the CaMKKβ/AMPK pathway, while at higher concentrations (10 nM), it additionally engages the IRS1/PI3K/Akt signaling cascade [9].

The metabolite isorhamnetin (3′-O-methyl quercetin) demonstrates complementary mechanisms, preferentially activating the JAK2/STAT pathway to promote GLUT4 translocation [9]. This pathway diversification suggests quercetin and its metabolites can maintain glucose homeostasis through redundant mechanisms, enhancing robustness of effect. The physiological relevance of these findings is supported by in vivo studies where oral administration of quercetin glycoside (10 and 100 mg/kg body weight) significantly induced GLUT4 translocation to the plasma membrane of skeletal muscles in mice, with corresponding plasma concentrations of quercetin aglycone measured at 4.95 and 6.80 nM, respectively [9]. These findings underscore quercetin's potential in managing metabolic disorders including type 2 diabetes through multi-pathway regulation of glucose uptake.

Antioxidant and Anti-inflammatory Mechanisms

Quercetin's antioxidant capacity represents one of its most extensively documented biological activities [2]. The compound's molecular structure enables direct free radical scavenging through hydrogen atom donation from its phenolic hydroxyl groups, with the catechol group in the B-ring and the 3-OH group being particularly important for electron delocalization [2]. Quercetin demonstrates potent activity against diverse reactive oxygen species including DPPH, hydroxyl radicals, nitric oxide, hydrogen peroxide, and superoxide anions [2]. Beyond direct free radical neutralization, quercetin upregulates endogenous antioxidant defense systems including glutathione, superoxide dismutase, and catalase, while inhibiting pro-oxidant enzymes such as NADPH oxidase and xanthine oxidase [2].

The anti-inflammatory properties of quercetin involve multi-level regulation of inflammatory signaling cascades [2]. Quercetin suppresses nuclear factor kappa B (NF-κB) translocation to the nucleus, reducing expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [1] [2]. It also inhibits the production of inflammatory enzymes such as cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS) [2]. Additionally, quercetin modulates arachidonic acid metabolism, reducing prostaglandin and leukotriene synthesis [2]. These anti-inflammatory effects are particularly relevant in the context of chemotherapy-induced inflammation, where NF-κB activation can impede cancer treatment and promote metastasis [1].

Therapeutic Applications and Evidence

Table 3: Documented therapeutic applications of quercetin across disease areas

| Therapeutic Area | Proposed Mechanisms | Research Evidence |

|---|---|---|

| Oncology | MerTK pathway inhibition, PD-L1 suppression, CSC maintenance inhibition, enhanced apoptosis [1] | In vitro and in vivo studies showing reduced tumor progression, angiogenesis, and immune evasion [1] |

| Metabolic Disorders | AMPK and PI3K/Akt activation, GLUT4 translocation, JAK/STAT pathway modulation [9] | Clinical and pre-clinical studies demonstrating improved glucose uptake and insulin sensitivity [9] |

| Cardiovascular Health | Antioxidant protection, endothelial function improvement, cholesterol reduction, blood pressure lowering [2] | Epidemiological studies and clinical trials showing cardiovascular risk reduction [2] |

| Neurodegenerative Diseases | Oxidative stress reduction, anti-apoptotic effects, anti-inflammatory actions [2] | In vitro models demonstrating neuroprotection against H₂O₂-induced cytotoxicity [2] |

| Anti-inflammatory Conditions | NF-κB inhibition, cytokine suppression, COX-2 and iNOS downregulation [2] | Multiple in vitro and animal studies showing reduced inflammatory markers [2] |

The therapeutic potential of quercetin extends across multiple disease domains, with varying levels of evidence supporting its application. In oncology, quercetin demonstrates promising chemosensitizing properties, enhancing the efficacy of conventional chemotherapeutic agents against various drug-resistant tumors [1]. The compound's ability to modulate multiple signaling pathways simultaneously - including MerTK, TGF-β, and PD-L1 - positions it as a valuable complementary approach alongside targeted therapies [1]. Emerging evidence suggests that advanced delivery systems such as nanoparticle-based formulations can further enhance quercetin's antitumor efficacy by improving bioavailability and enabling tumor-specific targeting [1] [6].

In metabolic diseases, quercetin's effects on glucose homeostasis have been demonstrated in both cellular and animal models [9]. Human studies have reported beneficial effects on blood pressure, lipid profiles, and inflammatory markers, though results have shown some variability potentially related to dosing regimens and interindividual differences in quercetin metabolism [2]. The demonstrated effects of quercetin at physiological concentrations (low nM range) strengthen the case for its biological relevance in metabolic regulation [9]. For neurodegenerative conditions, quercetin has shown neuroprotective properties in experimental models, reducing oxidative stress and apoptosis in neuronal cells exposed to toxic insults [2]. Similarly, in cardiovascular contexts, quercetin improves endothelial function, reduces oxidative damage, and modulates inflammatory processes implicated in atherosclerosis development and progression [2].

Analytical Methods and Experimental Protocols

HPLC-Based Quantification Methods

High-performance liquid chromatography (HPLC) represents the most widely employed analytical technique for quercetin quantification in various matrices, including pharmaceutical formulations, biological samples, and plant extracts [5] [7]. The following optimized protocol has been validated according to International Conference on Harmonisation (ICH) guidelines:

Chromatographic Conditions:

- Column: Thermo Hypersil Gold C18 (250 mm × 4.6 mm, 5 μm particle size) [5]

- Mobile Phase: Acetonitrile and 2% acetic acid (40:60, v/v, pH 2.6) in isocratic mode [5]

- Flow Rate: 1.3 mL/min with column temperature maintained at 35°C [5]

- Detection: UV detection at 368 nm (optimal for quercetin) [7]

- Injection Volume: 20 μL with total run time of 18.5 minutes [5]

Validation Parameters:

- Linearity Range: 0.00488 - 200 μg/mL with R² > 0.995 [5]

- Limit of Detection (LOD): 0.046 μg/mL [7]

- Limit of Quantification (LOQ): 0.14 μg/mL [7]

- Precision: Intra-day RSD 0.323-0.968%, Inter-day RSD 0.805-0.854% [5]

- Accuracy: 97.9-103.6% recovery across quality control levels [5] [7]

Alternative methodologies include Ultra Performance Liquid Chromatography (UPLC) systems, which can reduce analysis time to 7 minutes while maintaining resolution using C18 columns (e.g., Phenomenex Luna 5 μm, 150 mm × 4.6 mm) with acetonitrile:0.1% formic acid buffer (50:50 v/v) mobile phase at 1 mL/min flow rate and detection at 371 nm [10]. For complex biological matrices, LC-MS/MS methods provide enhanced sensitivity and specificity, with applications demonstrated in plasma and urine samples following administration [10].

Glucose Uptake Assay in L6 Myotubes

The following experimental protocol has been established to evaluate quercetin's effects on glucose metabolism in skeletal muscle cells:

Cell Culture and Differentiation:

- Maintain L6 skeletal muscle cells in α-MEM supplemented with 10% fetal bovine serum [9]

- Differentiate myoblasts into myotubes by switching to 2% horse serum for 5-7 days [9]

- Confirm differentiation by observing multinucleated myotube formation [9]

Treatment and Assessment:

- Serum-starve differentiated myotubes for 4 hours prior to experiments [9]

- Treat with quercetin (0.01 nM - 10 μM range) or vehicle control for specified durations [9]

- Measure glucose uptake using 2-deoxy-D-[3H] glucose or similar tracer [9]

- Assess GLUT4 translocation via immunofluorescence or membrane fractionation [9]

- Evaluate signaling pathway activation through Western blotting for p-AMPK, p-Akt, p-IRS1 [9]

Key Findings:

- Quercetin (0.1-1 nM) significantly increases glucose uptake in dose-dependent manner [9]

- GLUT4 translocation peaks at 15 minutes post-treatment [9]

- AMPK phosphorylation increased at 0.1-1 nM; Akt phosphorylation at higher concentrations (10 nM) [9]

- siRNA knockdown confirms AMPK dependence for quercetin effects [9]

This experimental approach demonstrates quercetin's efficacy at physiologically relevant concentrations and elucidates the concentration-dependent engagement of distinct signaling pathways.

Conclusion and Future Perspectives

This compound represents a biologically active flavonoid with multifaceted mechanisms of action and promising therapeutic potential across numerous disease areas. Its ability to simultaneously modulate multiple signaling pathways - including MerTK in oncology, AMPK/PI3K in metabolic diseases, and NF-κB in inflammation - underscores its value as a multi-target therapeutic agent. However, significant challenges remain regarding its poor bioavailability and variable pharmacokinetic profile, necessitating advanced formulation strategies such as nanoparticle-based delivery systems, cyclodextrin complexes, and lipid-based carriers [6] [3].

Future research directions should prioritize well-designed clinical trials to validate pre-clinical findings, particularly in the context of combination therapies with conventional treatments [1]. Further investigation into the differential effects of quercetin and its metabolites, such as isorhamnetin, will clarify their respective contributions to observed physiological effects [9]. Additionally, optimizing delivery systems to enhance target tissue accumulation while minimizing interindividual variability in response represents a critical frontier in quercetin research [6] [3]. As analytical methods continue to improve in sensitivity and specificity, particularly with advances in LC-MS/MS applications, researchers will gain enhanced capability to monitor quercetin pharmacokinetics and pharmacodynamics in clinical settings [7] [10].

References

- 1. Enhancing Chemosensitivity With Quercetin - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Potential Health Benefits of Quercetin [pmc.ncbi.nlm.nih.gov]

- 3. A Systematic Review: Quercetin—Secondary Metabolite of ... [mdpi.com]

- 4. A critical review on quercetin bioflavonoid and its derivatives [arabjchem.org]

- 5. HPLC Method for Simultaneous Quantitative Detection of ... [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin as a Therapeutic Product: Evaluation of Its ... [pmc.ncbi.nlm.nih.gov]

- 7. Validation of an HPLC-DAD Method for Quercetin ... [mdpi.com]

- 8. Improving quercetin bioavailability: A systematic review ... [sciencedirect.com]

- 9. Quercetin and its metabolite isorhamnetin promote glucose ... [nature.com]

- 10. (PDF) New validated Ultra High Performance Liquid ... [academia.edu]

Comprehensive Technical Review: Antioxidant Mechanisms of Quercetin Dihydrate

Then, I will now begin writing the main body of the whitepaper.

Introduction and Chemical Basis

Quercetin Dihydrate (3,3′,4′,5,7-pentahydroxyflavone dihydrate; chemical formula C₁₅H₁₀O₇·2H₂O) represents a crystalline hydrate form of the flavonol quercetin that demonstrates enhanced stability under ambient conditions compared to its anhydrous counterparts. This distinct molecular arrangement features a triclinic crystal structure that significantly influences its physicochemical behavior and biological activity [1]. The compound's core chemical architecture consists of a diphenylpropane skeleton characterized by two benzene rings (A and B) connected through a heterocyclic pyrone ring (C) containing oxygen. This fundamental structure supports extended electron conjugation across the molecular system, conferring exceptional redox-active properties that underlie its potent antioxidant capabilities [2].

The antioxidant proficiency of this compound primarily originates from the electronic configuration and substitution pattern of hydroxyl groups, particularly at the 3',4'-positions on the B-ring (catechol structure), the 3-position on the C-ring, and the 5,7-positions on the A-ring. These critical functional groups facilitate hydrogen atom transfer and single electron transfer mechanisms, enabling efficient neutralization of reactive oxygen species (ROS) [2]. The ortho-dihydroxy configuration in the B-ring provides exceptional stability to radical intermediates through hydrogen bonding and electron delocalization, while the 2,3-double bond in conjugation with a 4-oxo function in the C-ring establishes a highly effective radical-scavenging pharmacophore [3]. Despite these favorable structural attributes, this compound faces significant biopharmaceutical challenges, including extremely low aqueous solubility (approximately 1 μg/mL) and consequent poor oral bioavailability, with human absorption rates ranging from only 3-17% of administered doses [2]. This limitation has prompted extensive research into advanced delivery systems to overcome these pharmacokinetic constraints.

Molecular Antioxidant Mechanisms

Direct Free Radical Scavenging and Metal Chelation

This compound exerts its antioxidant activity through multiple complementary mechanisms that operate at both molecular and cellular levels. The direct scavenging capacity against reactive oxygen and nitrogen species represents the most fundamental antioxidant pathway, wherein this compound donates hydrogen atoms or electrons to neutralize free radicals, forming stable phenoxyl radicals that terminate radical chain reactions [2]. The compound demonstrates particular efficacy against a broad spectrum of oxidative species, including superoxide anion radicals (O₂•⁻), hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻) [3]. This versatile reactivity profile stems from the favorable redox potential of approximately 0.33 eV, which enables efficient electron transfer to biologically relevant oxidants while maintaining sufficient stability of the resulting quercetin semiquinone radical.

The metal chelation capacity of this compound significantly augments its antioxidant function by preventing transition metal-catalyzed free radical generation. The compound's catechol moiety in the B-ring and carbonyl group at the C-4 position create optimal coordination sites for metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) [4]. This chelation activity inhibits Fenton and Haber-Weiss reactions that would otherwise generate highly reactive hydroxyl radicals, thereby reducing metal-induced oxidative damage. Research has demonstrated that this compound can form stable complexes with iron ions, creating nanoparticles (QFN) that exhibit remarkable ROS-scavenging properties while simultaneously addressing the compound's solubility limitations [4].

Table 1: Primary Direct Antioxidant Mechanisms of this compound

| Mechanism | Structural Basis | Molecular Targets | Biological Consequences |

|---|---|---|---|

| Hydrogen Atom Transfer | 3',4'-dihydroxy catechol structure | Peroxyl radicals (ROO•), alkoxyl radicals (RO•) | Termination of lipid peroxidation chain reactions |

| Single Electron Transfer | Extended electron conjugation across flavonoid skeleton | Superoxide (O₂•⁻), peroxynitrite (ONOO⁻) | Neutralization of ROS before cellular damage |

| Metal Ion Chelation | C-4 carbonyl + catechol OH groups | Fe²⁺/Fe³⁺, Cu²⁺ ions | Inhibition of •OH generation via Fenton reaction |

| Radical Stabilization | Electron delocalization + intramolecular H-bonding | Quercetin phenoxyl radical | Prevention of pro-oxidant cascade propagation |

Enzyme Regulation and Gene Expression Modulation

Beyond direct free radical interception, this compound significantly influences the cellular antioxidant defense network through enzyme modulation and gene expression regulation. The compound activates the Nrf2-ARE pathway, a master regulator of cellular redox homeostasis, inducing the expression of phase II detoxifying and antioxidant enzymes including NADPH-quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferases (GSTs), and γ-glutamylcysteine synthetase (γ-GCS) [3]. This activation occurs through disruption of the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) in the promoter regions of target genes. Experimental evidence demonstrates that this compound administration significantly restores activities of endogenous antioxidant enzymes including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in oxidative stress models [1].

This compound additionally modulates the activity of various oxidative enzyme systems through direct interaction and regulation. The compound inhibits pro-oxidant enzymes such as NADPH oxidase (NOX), xanthine oxidase (XO), and inducible nitric oxide synthase (iNOS), thereby reducing cellular superoxide and nitric oxide production [5]. Concurrently, it enhances the functional capacity of mitochondrial electron transport chain components, improving respiratory efficiency while minimizing electron leakage and subsequent ROS formation. The integration of these enzyme-directed mechanisms with direct free radical scavenging creates a comprehensive antioxidant defense strategy that operates at multiple tiers of cellular organization, from immediate radical neutralization to long-term adaptive responses through gene expression changes [3] [2].

Figure 1: Comprehensive antioxidant mechanisms of this compound showing direct free radical scavenging and indirect enzyme regulation pathways

Experimental Evidence and Research Models

In Vitro and Cell-Based Assay Systems

The antioxidant efficacy of this compound has been extensively validated through standardized in vitro assays that quantify free radical neutralization capacity. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, this compound demonstrates an EC₅₀ value of approximately 8.2±0.3 μM, significantly outperforming reference antioxidants such as ascorbic acid (EC₅₀ = 24.5±1.1 μM) and α-tocopherol (EC₅₀ = 18.7±0.8 μM) [2]. Similarly, in the ABTS⁺+ [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] decolorization assay, the compound exhibits a Trolex Equivalent Antioxidant Capacity (TEAC) value of 4.72±0.10 mM, confirming its superior electron-donating capacity. The oxygen radical absorbance capacity (ORAC) assay reveals that this compound possesses an exceptionally high value of 5.34±0.21 μM Trolox equivalents, highlighting its effectiveness against peroxyl radicals relevant to biological systems [3].

In cell-based oxidative stress models, this compound demonstrates significant cytoprotective effects at physiologically relevant concentrations. Research using L6 myotubes shows that nanomolar concentrations (0.1-1 nM) significantly increase glucose uptake via AMPK-mediated signaling pathways while reducing intracellular ROS levels [6]. In RAW264.7 macrophage cells, this compound pretreatment at 10-50 μM concentrations inhibits LPS-induced ROS production and suppresses expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [4]. The compound's metal-chelating properties have been leveraged in innovative nanoparticle formulations (QFN), which exhibit remarkable ROS-scavenging capabilities at substantially lower effective concentrations (5-20 μM) compared to native quercetin [4]. These advanced delivery systems demonstrate enhanced cellular uptake and retention, leading to prolonged antioxidant protection and reduced oxidative damage markers.

Table 2: Experimental Models for Evaluating this compound Antioxidant Activity

| Experimental System | Key Parameters Measured | Effective Concentration Range | Significant Findings |

|---|---|---|---|

| Chemical Assays (DPPH, ABTS, ORAC) | Radical scavenging capacity, TEAC values | 5-100 μM | Superior activity compared to standard antioxidants |

| Cell Culture Models (L6, RAW264.7, HepG2) | Intracellular ROS, antioxidant enzymes, oxidative damage markers | 0.1 nM - 50 μM | Dose-dependent protection against various oxidants |

| Isolated Organ Studies | Contractile function, tissue ROS, lipid peroxidation | 1-20 μM | Improved recovery after ischemia-reperfusion injury |

| Animal Models (Rodents) | Tissue MDA, antioxidant enzymes, protein carbonylation | 10-120 mg/kg/day | Restoration of redox balance in various disease models |

In Vivo Animal Studies and Disease Models

Animal studies provide compelling evidence for the in vivo antioxidant efficacy of this compound across various pathological conditions characterized by oxidative stress. In a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice, this compound administration (60 and 120 mg/kg body weight for 20 days) significantly decreased malondialdehyde (MDA) levels in liver, muscle, and kidney tissues while restoring catalase (CAT) activity, demonstrating systemic antioxidant protection [1]. The high-dose treatment (120 mg/kg) reduced hepatic MDA content by approximately 62% compared to the CCl₄-only group, effectively normalizing the redox status and preventing oxidative tissue damage. Histopathological examination revealed markedly reduced hepatocellular necrosis, inflammatory infiltration, and fatty degeneration in quercetin-treated animals, correlating with improved biochemical markers of liver function.

In models of acute liver failure (ALF) induced by lipopolysaccharide (LPS) and D-galactosamine (D-GalN), ultra-small quercetin-Fe nanoparticles (QFN) exhibited remarkable hepatoprotective effects by combating the inflammation-cellular senescence cycle [4]. Treated animals showed significant reduction in serum transaminases (ALT and AST), decreased expression of SASP (senescence-associated secretory phenotype) factors, and enhanced liver regeneration capacity. The nanoparticle formulation demonstrated superior efficacy compared to conventional quercetin, with a 2.3-fold improvement in survival rates at equivalent quercetin doses (5 mg/kg), attributed to enhanced solubility and tissue targeting. Transcriptomic analysis revealed that QFN treatment significantly modulated pathways involved in cellular senescence, oxidative stress response, and inflammatory signaling, providing systems-level evidence for its multifaceted antioxidant mechanisms [4].

Additional in vivo studies in cardiovascular and metabolic disease models further support the therapeutic potential of this compound. In isoprenaline-induced myocardial infarction models, quercetin pretreatment (25-50 mg/kg/day) significantly reduced myocardial MDA levels, preserved glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities, and attenuated infarct size [5]. The compound demonstrated antiarrhythmic properties by preventing oxidative stress-induced calcium overload in cardiomyocytes and improving mitochondrial function. In streptozotocin-induced diabetic rats, quercetin treatment (50 mg/kg/day for 4 weeks) ameliorated hyperglycemia-associated oxidative damage in pancreatic β-cells, liver, and kidney tissues, suggesting potential applications in metabolic disorders [6] [3].

Bioavailability Enhancement and Advanced Delivery Systems

The significant biopharmaceutical limitations of this compound, particularly its poor aqueous solubility and extensive first-pass metabolism, have prompted the development of innovative formulation strategies to enhance its bioavailability and therapeutic efficacy. Conventional approaches include the formation of solid dispersions with hydrophilic carriers such as polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP), which can increase dissolution rates by altering the physical state from crystalline to amorphous [2]. Cyclodextrin complexation represents another established method, with methyl-β-cyclodextrin demonstrating a remarkable 254-fold enhancement in water solubility while concurrently improving antioxidant activity by approximately 10% compared to native quercetin [2]. These molecular inclusion complexes protect quercetin from degradation and metabolism while facilitating absorption across biological membranes.

Advanced nanotechnology platforms have emerged as particularly promising approaches for optimizing the delivery and performance of this compound. Metal-coordinated nanoparticles, such as quercetin-Fe complexes (QFN), leverage the inherent metal-chelating capacity of quercetin to form stable, ultra-small particles with dramatically improved water solubility and cellular uptake [4]. These nanoformulations exhibit potent ROS-scavenging properties while enabling targeted delivery to tissues affected by oxidative stress. Similarly, quercetin-functionalized with copper (Cu) and selenium (Se) forms nanoparticles that effectively scavenge ROS and upregulate intracellular antioxidative enzymes, providing enhanced protection against acute kidney injury in preclinical models [4]. Lipid-based nanocarriers, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), encapsulate this compound within biocompatible lipid matrices, prolonging systemic circulation and facilitating tissue accumulation.

Table 3: Advanced Delivery Systems for this compound

| Delivery Platform | Key Features | Bioavailability Enhancement | Therapeutic Advantages |

|---|---|---|---|

| Cyclodextrin Complexes | Molecular inclusion, protection from degradation | 250-fold solubility increase | Improved chemical stability, enhanced antioxidant activity |

| Metal-Coordinated Nanoparticles | Ultra-small size, improved solubility | 3-5 fold increase in tissue accumulation | Dual functionality (quercetin + metal benefits), targeting capability |

| Lipid-Based Nanoparticles | Biocompatible lipids, controlled release | 5-8 fold increase in oral bioavailability | Protection from metabolism, prolonged systemic exposure |

| Polymeric Nanoparticles | Sustained release, surface modification | 4-7 fold increase in bioavailability | Targeted delivery to specific tissues or cells |

| Nanoemulsions | Enhanced dissolution, improved absorption | 6-10 fold increase in plasma levels | Rapid onset of action, suitability for intravenous administration |

The pharmacological benefits of these advanced delivery systems extend beyond simply improving this compound concentrations in biological fluids. By enhancing tissue targeting and cellular internalization, nanocarriers can significantly increase the therapeutic index while reducing dosage requirements. For instance, mesoporous silica nanoparticles (MSNs) conjugated with folic acid facilitate targeted quercetin delivery to tumor cells, taking advantage of increased folate receptor expression in malignant tissues [2]. This approach enhances anticancer efficacy while minimizing off-target effects. Similarly, quercetin-loaded nanoparticles demonstrate improved penetration across biological barriers, including the blood-brain barrier, expanding potential applications to neurodegenerative disorders characterized by oxidative stress [7]. These sophisticated delivery strategies collectively address the fundamental limitations of this compound, transforming it from a compound with promising in vitro activity to a viable therapeutic agent with demonstrated in vivo efficacy.

Therapeutic Applications and Clinical Implications

Metabolic and Neurological Disorders

The multifaceted antioxidant mechanisms of this compound underlie its potential therapeutic utility across diverse pathological conditions. In metabolic disorders, the compound demonstrates significant benefits in experimental models of diabetes and obesity. Research in L6 myotubes reveals that physiologically relevant nanomolar concentrations (0.1-1 nM) promote glucose uptake through AMPK-mediated GLUT4 translocation to the plasma membrane, providing a molecular basis for its antidiabetic properties [6]. This insulin-sensitizing effect is complemented by the protection of pancreatic β-cells against oxidative damage, preserving insulin secretion capacity. In high-fat diet-induced obese rodents, quercetin supplementation (25-50 mg/kg/day) reduces adipose tissue inflammation, decreases systemic oxidative stress markers, and improves endothelial function, addressing multiple facets of metabolic syndrome [3].

In neurological contexts, this compound shows promise for mitigating oxidative damage in various neurodegenerative conditions. Although direct clinical evidence in humans remains limited, extensive preclinical studies demonstrate significant neuroprotective effects [7]. The compound's ability to cross the blood-brain barrier, particularly when formulated in advanced delivery systems, enables direct antioxidant action within the central nervous system. In models of Alzheimer's disease, quercetin reduces β-amyloid-induced oxidative stress and inhibits tau hyperphosphorylation [3]. Similarly, in Parkinson's disease models, it protects dopaminergic neurons against MPTP-induced toxicity by maintaining mitochondrial function and reducing α-synuclein aggregation [7]. These neuroprotective effects are mediated through both direct free radical scavenging and activation of the Nrf2-ARE pathway, enhancing the endogenous antioxidant defense capacity of neural cells.

Cardiovascular and Hepatic Applications

The cardiovascular protective effects of this compound stem from its ability to mitigate oxidative stress in various cardiac and vascular cell types. In endothelial cells, the compound reduces NADPH oxidase activity and uncoupling of endothelial nitric oxide synthase (eNOS), thereby decreasing superoxide production while enhancing bioavailable nitric oxide (NO) [5]. This dual action improves endothelial function and reduces blood pressure in hypertensive models. In cardiomyocytes, quercetin prevents oxidative stress-induced calcium overload and mitochondrial dysfunction, explaining its antiarrhythmic properties observed in experimental models [5]. The compound also inhibits oxidation of low-density lipoprotein (LDL), a key initiating event in atherosclerosis, and reduces inflammatory activation of vascular smooth muscle cells, potentially slowing plaque progression and destabilization.

In hepatic applications, this compound demonstrates significant efficacy against various forms of liver injury. In addition to its protective effects against CCl₄-induced hepatotoxicity [1], the compound ameliorates alcohol-induced liver damage by reducing lipid peroxidation and inhibiting CYP2E1-mediated oxidative stress [4]. The recently developed quercetin-Fe nanoparticles (QFN) show exceptional promise in acute liver failure models by disrupting the vicious cycle between inflammation and cellular senescence [4]. Transcriptomic analyses reveal that QFN treatment modulates key pathways involved in oxidative stress response, apoptosis, and tissue regeneration, providing a systems-level understanding of its hepatoprotective mechanisms. The metal-coordinated nanoparticle formulation also enables magnetic resonance imaging (MRI) monitoring of drug accumulation in target tissues, offering potential theranostic applications in clinical settings.

Figure 2: From bioavailability challenges to therapeutic applications: Advanced formulation strategies enable the clinical potential of this compound

Conclusion and Future Directions

This compound represents a multifaceted antioxidant compound with demonstrated efficacy across various experimental models of oxidative stress-related pathologies. Its comprehensive mechanism of action encompasses direct free radical scavenging, metal ion chelation, regulation of antioxidant enzyme systems, and modulation of cellular signaling pathways [1] [3] [2]. The recent development of advanced delivery systems, particularly metal-coordinated nanoparticles, has significantly addressed the inherent bioavailability limitations, enhancing its therapeutic potential [4]. These innovations have transformed this compound from a promising but pharmaceutically challenging natural product into a viable candidate for clinical development.

References

- 1. Exploring the Potential Role of this compound Against ... [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review: Quercetin—Secondary Metabolite of ... [mdpi.com]

- 3. Quercetin as a Multi-Target Natural Therapeutic in Aging- ... [pubmed.ncbi.nlm.nih.gov]

- 4. Ultra-small quercetin-based nanotherapeutics ameliorate ... [thno.org]

- 5. Roles and mechanisms of quercetin on cardiac arrhythmia [sciencedirect.com]

- 6. Quercetin and its metabolite isorhamnetin promote glucose ... [nature.com]

- 7. Molecular mechanisms of neuroprotective effect of rutin [frontiersin.org]

Comprehensive Technical Analysis: Quercetin Dihydrate and SIRT6 Binding Mechanism

Introduction and Executive Summary

Sirtuin 6 (SIRT6) is an NAD+-dependent protein deacylase that plays crucial roles in regulating metabolism, chromatin homeostasis, DNA repair, and aging processes. As a member of the sirtuin family, SIRT6 has emerged as a promising therapeutic target for age-related diseases, metabolic disorders, and cancer. The plant flavonoid quercetin has been identified as a potent modulator of SIRT6 activity, though early studies reported apparently contradictory effects of activation and inhibition. Recent structural biology advances have clarified these paradoxical findings by revealing that quercetin binds to a specific allosteric site on SIRT6 and that different quercetin derivatives can produce opposing effects on enzymatic activity.

This whitepaper provides a comprehensive technical analysis of the molecular interactions between quercetin and SIRT6, with particular attention to the structural basis for modulation, quantitative binding data, experimental methodologies for studying these interactions, and the functional consequences for SIRT6-mediated signaling pathways. While the available literature primarily addresses quercetin generally rather than specifically the dihydrate form, the core binding mechanism to SIRT6 is expected to be identical, with potential differences mainly affecting solubility and bioavailability rather than target engagement. The information presented herein is designed to support researchers and drug development professionals in leveraging this knowledge for the rational design of selective SIRT6 modulators with improved potency and specificity.

Structural Binding Mechanism of Quercetin with SIRT6

Allosteric Binding Site Characterization

The molecular basis for quercetin's modulation of SIRT6 has been elucidated through X-ray crystallography studies, revealing a unique binding mode at a specific allosteric site. Crystal structures of SIRT6 in complex with quercetin and ADP-ribose at 1.84 Å resolution demonstrate that quercetin binds to the distal end of SIRT6's extended acyl channel, which functions as a versatile allosteric site for SIRT6 modulation [1]. This binding site is characterized by several distinctive structural features:

- The catechol moiety (ring B) of quercetin is deeply buried within a hydrophobic protein pocket, with its 4'-hydroxyl group forming a direct hydrogen bond to the backbone oxygen of Pro62

- The 4'- and 3'-hydroxyl groups of the catechol moiety additionally form water-mediated interactions with the backbone of Ala53 and Ile61 and the side chain of Asp116

- The chromen-4-one system of quercetin contributes to complex stability primarily through hydrophobic contacts with surface patches formed by Phe64, Phe82, Phe86, Val70, Val115, Met136, and Met157

- The binding site partially overlaps with the NAD+ C-site, particularly through the interaction with Asp116, which normally forms a hydrogen bond to the NAM moiety of NAD+

This binding mode is visualized in the following diagram, which illustrates the key interactions and their spatial relationships:

Figure 1: Molecular interactions between quercetin and SIRT6 binding site residues. The catechol moiety forms specific hydrogen bonds while the chromen-4-one system engages in hydrophobic contacts [1].

Structural Determinants of Activation versus Inhibition

The structural basis for quercetin's function as a SIRT6 activator rather than inhibitor lies in its specific binding orientation within the acyl channel. Comparison with SIRT6 complexed with the pyrrolo[1,2-a]quinoxaline-based activator UBCS039 reveals that both compounds share substantial overlap in their binding sites [1]. The catechol group of quercetin superimposes well with the UBCS039 pyridine moiety and recapitulates its key interaction with Pro62, which appears to be a critical determinant for activation. The chromen-4-one system substitutes for the hydrophobic pyrrolo[1,2-a]quinoxaline scaffold of UBCS039 derivatives, benefiting from the non-directional nature of hydrophobic interactions and the relatively wide, hydrophobic architecture of the SIRT6 substrate channel.

This structural analysis suggests that the catechol group functions as an anchor for SIRT6 binding, while the chromen-4-one provides additional, non-specific binding contributions that could be optimized through medicinal chemistry to enhance affinity. Importantly, the binding site accommodates variations in the chromen-4-one region, explaining how different quercetin derivatives can produce either activating or inhibitory effects depending on their specific substitutions and binding orientation [1]. Derivatives that inhibit rather than activate SIRT6 exploit the same general binding site but with a rotated chromen-4-one orientation within the acyl binding channel, highlighting the versatility of this site for allosteric modulation.

Quantitative Data on Quercetin-SIRT6 Interactions

Binding and Activity Parameters

The following table summarizes key quantitative data for quercetin and its derivatives in relation to SIRT6 modulation:

Table 1: Quantitative binding and activity parameters of quercetin and derivatives with SIRT6

| Compound | Activity Type | Potency (EC₅₀/IC₅₀) | Binding Site | Key Structural Determinants | Specificity vs Other Sirtuins |

|---|---|---|---|---|---|

| Quercetin | SIRT6 activator | EC₅₀ ~1.2 mM [1] | Allosteric site in acyl channel | Catechol group (Anchor), Chromen-4-one (Hydrophobic interactions) | Inhibits other isoforms via alternative site |

| Luteolin | SIRT6 activator | EC₅₀ ~1.2 mM [1] | Allosteric site in acyl channel | Catechol group similar to quercetin | Not specified |

| Isoquercetin | SIRT6 activator | Not quantified | Allosteric site in acyl channel | Glycosylation pattern enables site discrimination | Increased specificity for SIRT6 |

| Diquercetin | SIRT6 inhibitor | IC₅₀ = 130 μM [2] | Competes with NAD+ (NAM site) | Dimeric structure affects binding orientation | Also inhibits other sirtuins |

| 2-chloro-1,4-naphthoquinone-quercetin | SIRT6 inhibitor | IC₅₀ = 55 μM [2] | Competes with acetylated substrate | Naphthoquinone substitution pattern | Potent SIRT2 inhibition (IC₅₀ = 14 μM) |

Specificity and Selectivity Profiling

The specificity of quercetin across sirtuin isoforms represents a crucial consideration for therapeutic applications. While quercetin activates SIRT6 through binding to the isoform-specific acyl channel site, it inhibits other sirtuin isoforms (including SIRT2) through an alternative binding site at the active site entrance [1]. This dual binding capability explains earlier contradictory reports about quercetin's effects on sirtuins and highlights the importance of cellular context for its biological activities.

Based on these insights, researchers have identified isoquercetin (quercetin-3-glucoside) as a derivative that can discriminate between these binding sites and thus activate SIRT6 with increased specificity [1]. The glycosylation in isoquercetin appears to selectively enhance engagement with the SIRT6 allosteric site while reducing affinity for the inhibitory site used by other sirtuins. This finding provides a valuable strategy for developing more selective SIRT6 modulators through targeted chemical modifications of the quercetin scaffold.

Experimental Protocols for SIRT6 Modulation Studies

Crystallography and Structural Analysis

The determination of SIRT6-quercetin complex structures employed high-resolution X-ray crystallography with the following methodological details [1]:

- Protein Preparation: Recombinant human SIRT6 (residues 1-304) was expressed in E. coli and purified using nickel-affinity chromatography followed by size-exclusion chromatography

- Crystallization: SIRT6 was crystallized using the sitting-drop vapor-diffusion method at 4°C with reservoir solution containing 0.1 M sodium citrate (pH 5.5) and 20% PEG 3350

- Complex Formation: For ligand complexes, SIRT6 crystals were soaked with 5 mM quercetin and 5 mM ADP-ribose for 30-60 minutes

- Data Collection: X-ray diffraction data were collected at 100 K using synchrotron radiation sources

- Structure Determination: Structures were solved by molecular replacement using the apo-SIRT6 structure as a search model, with iterative rounds of refinement and model building

This approach yielded the 1.84 Å resolution structure that revealed the precise binding mode of quercetin within SIRT6's acyl channel (PDB accession code not provided in source) [1].

Activity and Binding Assays

Multiple biochemical assays have been employed to characterize SIRT6 modulation by quercetin and its derivatives, each with specific advantages and limitations:

Mass Spectrometry (MS) Assay: This robust direct activity measurement avoids fluorescent interference artifacts [1]

- Substrate: Acetylated H3K9 peptide (H3K9ac) representing a physiological Sirt6 deacetylation site

- Reaction: SIRT6 with NAD+ in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

- Detection: Quantification of deacetylated product by MALDI-TOF mass spectrometry

- Conditions: 37°C incubation for 90-120 minutes with varying quercetin concentrations

Fluor-de-Lys (FdL) Assay: A commonly used fluorescent assay, but quercetin quenches FdL fluorescence, preventing reliable measurements [1]

Coupled Enzymatic Assay: Measures SIRT6 activity indirectly but quercetin suppresses downstream enzymes, confounding results [1]

Histone and Nucleosome Deacetylation Assays: Physiologically relevant substrates that confirmed SIRT6 activation by quercetin [1]

- Substrates: Free full-length histones and nucleosomes

- Detection: Western blot analysis with specific antibodies against H3K18ac and H3K9ac

- Conditions: SIRT6 incubation with quercetin followed by immunoblotting

The following diagram illustrates the key methodological approaches for studying SIRT6-quercetin interactions:

Figure 2: Experimental approaches for characterizing SIRT6-quercetin interactions. Multiple complementary methods are required for comprehensive analysis [1] [3] [2].

Functional Consequences and Signaling Pathways

SIRT6-Nrf2 Axis Activation

Recent research has revealed that quercetin activates the SIRT6-Nrf2 signaling axis during oxidative stress conditions, modulating DNA repair and aging-associated markers [3]. In a human clinical trial using high-intensity interval exercise as an oxidative stress inducer, quercetin supplementation (1000 mg/day) produced the following effects:

- Increased SIRT6-quercetin nuclear colocalization post-exercise (p < 0.001 at all timepoints)

- Enhanced Nrf2 nuclear translocation (p < 0.001)

- Increased expression of SIRT6 and OGG1 (DNA repair enzyme) post-exercise (p < 0.05)

- Reduced oxidative DNA damage markers compared to placebo (p < 0.001)

- Attenuated exercise-induced inflammatory glycan shifts in plasma

These findings demonstrate that quercetin activates SIRT6 in physiologically relevant contexts and coordinates with Nrf2 signaling to enhance cellular stress resistance and maintain genomic stability [3].

Telomere Maintenance and Senotherapeutic Effects

Quercetin supplementation has shown promising effects on telomere maintenance, particularly in conditions associated with accelerated cellular aging. In a randomized controlled trial with type 2 diabetes patients, quercetin (500 mg/day) for 12 weeks followed by a washout and another 12-week supplementation period produced a significant increase in mean telomere length (odds ratio ≥ 2.44; p < 0.05) with strengthened association after full adjustment for confounders (odds ratio = 3.48; p = 0.026) [4] [5].

This telomere-protective effect aligns with quercetin's proposed function as a senotherapeutic agent with both senolytic (eliminating senescent cells) and senomorphic (modulating senescence-associated secretory phenotype) properties. The SIRT6 activation by quercetin likely contributes to these effects through enhanced DNA repair and chromatin stabilization, highlighting the therapeutic potential of targeting the SIRT6 pathway for age-related diseases [6] [4].

Therapeutic Implications and Future Directions

Disease Applications

The modulation of SIRT6 by quercetin and its derivatives holds promise for multiple therapeutic areas:

- Metabolic Diseases: SIRT6 regulates glucose homeostasis and insulin sensitivity, suggesting potential for type 2 diabetes management [4]

- Cardiovascular Diseases: SIRT6 protects against endothelial dysfunction, atherosclerosis, and cardiac hypertrophy [7] [8]

- Cancer: SIRT6 inhibition (achieved by specific quercetin derivatives) represents a potential cancer therapy approach [1] [2]

- Age-related Disorders: SIRT6 activation may mitigate various aging processes and extend healthspan [6]

Drug Development Considerations

For researchers developing SIRT6-targeted therapeutics based on the quercetin scaffold, several key considerations emerge:

- The catechol moiety serves as a critical anchor point for SIRT6 activation and should be preserved in derivative designs

- Modifications to the chromen-4-one system can modulate potency and specificity, potentially separating activating versus inhibitory effects

- Glycosylation patterns, as in isoquercetin, can enhance selectivity for SIRT6 over other sirtuin isoforms

- Bioavailability optimization through formulation approaches (e.g., hydrogel coatings) may improve therapeutic efficacy [9]

While current quercetin derivatives show promising SIRT6 modulation, their potency remains limited (typically in high micromolar to millimolar range), indicating substantial need for medicinal chemistry optimization to develop clinically viable SIRT6-targeted therapeutics.

Conclusion

The interaction between quercetin and SIRT6 represents a fascinating example of allosteric modulation with significant implications for understanding sirtuin biology and developing novel therapeutics. Structural studies have clarified previous contradictions by revealing that quercetin activates SIRT6 through binding to a specific site in the acyl channel, while inhibiting other sirtuins through a distinct binding mode. The quercetin scaffold provides a valuable starting point for developing more potent and selective SIRT6 modulators, with potential applications in metabolic diseases, cancer, cardiovascular disorders, and aging-related conditions.

References

- 1. Structural basis for the activation and inhibition of Sirtuin 6 by... [nature.com]

- 2. Quercetin based derivatives as sirtuin inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin activates the SIRT6-Nrf2 axis during oxidative ... [medrxiv.org]

- 4. Quercetin Intake and Absolute Telomere Length in Patients ... [mdpi.com]

- 5. Quercetin Intake and Absolute Telomere Length in Patients ... [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the therapeutic potential of quercetin: A focus on ... [pubmed.ncbi.nlm.nih.gov]

- 7. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular ... [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Quercetin reverses β1-adrenoceptor autoantibody-induced... [frontiersin.org]

- 9. vs. Quercetin : What’s the... - Life Extension Dihydrate Quercetin [lifeextension.com]

Quantitative Sources of Quercetin in Plants

The following table details the concentration of quercetin in various plant sources, which is fundamental for selecting raw materials. Please note that quercetin in plants is predominantly found as glycosidic conjugates; the "dihydrate" form is typically a specific crystalline form of the standard aglycone, often used in commercial and research settings for its stability [1] [2] [3].

Table 1: Quercetin Content in Selected Plant Sources

| Plant Source | Scientific Name | Quercetin Content | Specific Part / Notes |

|---|---|---|---|

| Capers | Capparis spinosa | 234 mg/100 g (raw) [2] | Flower buds; highest known source. |

| Lovage | Levisticum officinale | 170 mg/100 g (raw) [2] | Leaves. |

| Dill | Anethum graveolens | 55 mg/100 g (fresh) [2] | Weed (leaves). |

| Coriander | Coriandrum sativum | 53 mg/100 g [4] | - |

| Red Onion | Allium cepa | 19.9 - 39 mg/100 g [4] [5] | Bulb; outer rings and root end have the highest concentration [6] [2]. |

| Kale | Brassica oleracea | 8 - 23.1 mg/100 g [4] [2] | Raw leaves. |

| Bog Blueberry | Vaccinium uliginosum | 18 mg/100 g [2] | Fruit. |

| Cranberry | Vaccinium sp. | 14.3 - 15 mg/100 g [4] [2] | Fruit. |

| Buckwheat Seeds | Fagopyrum esculentum | 15 mg/100 g [2] | Seeds. |

| Apple | Malus domestica | 4.7 - 5 mg/100 g [4] [5] | Fruit; skin contains most of the quercetin. |

| Broccoli | Brassica oleracea | 3 - 3.1 mg/100 g [4] [5] | Raw flower heads. |

Advanced Extraction and Analytical Methodologies

Conventional extraction methods are often superseded by greener, more efficient techniques. The workflow below outlines the relationship between key processes from sample preparation to analysis.

Sample Preparation

- Drying: Protect from direct sunlight; air-dry at room temperature to prevent photodegradation and thermal decomposition [7].

- Particle Size Reduction: Grind the dried plant material into fine particles to increase the surface area for solvent contact [7].

Novel Extraction Techniques

Table 2: Optimized Conditions for Novel Extraction Methods

| Technique | Matrix | Optimal Conditions | Quercetin Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Red Onion Scales | Solvent: Glycerol; optimized via factorial design. | 27.20 ± 1.55 mg/g dry weight | [7] |

| Ultrasound-Assisted Glycerol Extraction (UAGE) | Red Onion Scales | Solvent: Glycerol; optimized via factorial design. | 16.55 ± 0.81 mg/g dry weight | [7] |

| Ultrasound-Assisted Extraction (UAE) | Abies nephrolepis | 50% Ethanol, 20 mL/g ratio, 160W, 39.25 min, 332.19 K. | 69.59 ± 2.57 mg/g | [4] |

| Ultrasound-Assisted Extraction (UAE) | Onion Skin | 43.8% Ethanol, 606.4 W, 21.7 min. | 20.3 mg/g | [4] |

Analytical Protocols: HPLC for Quantification

A robust HPLC-UV method is critical for accurate quantification [7] [3].

- Equipment: HPLC system with UV-Vis detector.

- Column: C18 column (e.g., 5 µm, 4.6 × 250 mm).

- Mobile Phase: Gradient elution is recommended for complex plant extracts.

- Mobile Phase A: 0.1% Orthophosphoric acid in water (pH ~3.00).

- Mobile Phase B: Acetonitrile.

- Example Gradient:

- 0–12.0 min: 60% A, 40% B

- 12.10–15.0 min: 80% A, 20% B

- 15.10–20 min: 40% A, 60% B

- Flow Rate: 1.00 mL/min.

- Detection Wavelength: 370 nm.

- Injection Volume: 20 µL.

- Standard Preparation: Prepare quercetin dihydrate standard stock solution (e.g., 1.00 mg/mL) in methanol and construct a calibration curve for quantification [7].

Critical Research and Development Considerations

- Bioavailability Challenge: A major hurdle in drug development is quercetin's inherently low bioavailability due to poor water solubility, substantial first-pass metabolism, and rapid elimination [8] [6] [2]. Research is actively focused on nanoformulations (e.g., lipid nanoparticles, polymeric micelles) and other delivery systems to enhance its therapeutic delivery [6] [4].

- Stability During Extraction: Quercetin is sensitive to light and heat. All extraction and sample preparation steps should be carried out while protecting materials from direct light exposure to prevent degradation [7].

- Form Distinction for R&D: For precise work, source high-purity This compound (e.g., >98% HPLC grade from commercial suppliers [1]) for use as an analytical standard or in experimental studies. Be aware that this specific crystalline form may not be directly extracted from plants, where quercetin glycosides are the native forms.

References

- 1. Exploring the Potential Role of this compound Against ... [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin [en.wikipedia.org]

- 3. Profiling and quantifying quercetin glucosides in onion ... [sciencedirect.com]

- 4. Novel extraction, rapid assessment and bioavailability ... [pmc.ncbi.nlm.nih.gov]

- 5. 10 Foods High in Quercetin (+ 5 Benefits) [lifeextension.com]

- 6. Quercetin as a Therapeutic Product: Evaluation of Its ... [pmc.ncbi.nlm.nih.gov]

- 7. Development of Green and Efficient Extraction Methods ... [mdpi.com]

- 8. Recent Advances in Potential Health Benefits of Quercetin [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Quercetin Dihydrate Food Content Analysis

Introduction and Chemical Profile

Quercetin Dihydrate represents a specific crystalline form of the flavonol quercetin that incorporates two water molecules (C₁₅H₁₀O₇·2H₂O) within its crystal lattice structure. This dihydrate configuration demonstrates significantly enhanced stability and solubility compared to anhydrous quercetin, making it particularly valuable for pharmaceutical and nutraceutical applications [1]. The presence of water molecules in the crystalline structure profoundly influences its physicochemical behavior, including dissolution characteristics and bioavailability parameters. While quercetin exists widely in various plants as glycosylated derivatives (bound to sugar molecules), the dihydrate form is particularly relevant in commercial supplement formulations and analytical reference standards due to its superior stability under ambient conditions [2].

The structural configuration of quercetin features a 3-hydroxyflavone backbone with phenolic hydroxyl groups at positions 3, 5, 7, 3', and 4'. These hydroxyl groups confer significant antioxidant potential through free radical scavenging activity and metal chelation capabilities. In plants, quercetin predominantly occurs as various glycoside conjugates, with the specific sugar moiety attached significantly influencing its bioavailability and metabolic fate in humans [3]. The dihydrate form represents one of the most thermodynamically stable crystalline configurations under standard environmental conditions, which has important implications for both analytical procedures and product formulation stability [2].

Table 1: Comparative Properties of Quercetin Forms

| Property | This compound | Anhydrous Quercetin | Typical Glycosides |

|---|---|---|---|

| Chemical Formula | C₁₅H₁₀O₇·2H₂O | C₁₅H₁₀O₇ | Varies by glycoside |

| Water Solubility | Moderate | Low | Higher than aglycones |

| Stability | High (stable crystalline form) | Moderate | Varies |

| Bioavailability | Enhanced compared to anhydrous | Poor | Highly variable by sugar moiety |

| Common Uses | Reference standards, supplements | Research applications | Natural food sources |

Food Sources and Quantitative Analysis

Dietary sources of quercetin exhibit substantial variation in both concentration and the specific glycosidic forms present, which significantly impacts absorption and bioavailability. The highest concentrations are typically found in edible plants where quercetin serves as a secondary metabolite, with particularly rich sources including onions, capers, berries, and various leafy greens [4]. The specific glycosidic pattern varies characteristically between plant families; for instance, onions primarily contain quercetin-4'-glucoside and quercetin-3,4'-diglucoside, while apples predominantly contain quercetin galactoside, quercetin rhamnoside, and quercetin rutinoside [3]. These structural differences have profound implications for bioavailability, with glucoside forms (as found in onions) demonstrating significantly higher absorption rates compared to other glycosidic configurations [4].

Comprehensive food composition databases provide quantitative information on quercetin content across various food items. The following table summarizes reported values from major sources, though significant variation can occur based on growing conditions, cultivar differences, processing methods, and culinary preparation:

Table 2: Quercetin Content in Selected Food Sources

| Food Source | Total Quercetin (mg/100g fresh weight) | Predominant Glycosidic Forms |

|---|---|---|

| Capers | Up to 234 mg [4] | Not specified |

| Onions | 45.0 mg [3] | Quercetin-4'-glucoside, Quercetin-3,4'-diglucoside |

| Kale | 22.6 mg [3] | Various glycosides |

| Broccoli | 13.7 mg [3] | Kaempferol sophoroside (primary) |

| Apples | 4.01 mg [3] | Quercetin rutinoside, galactoside, rhamnoside, glucoside |

| Berries (various) | 14.6-25.0 mg [3] | Complex mixtures |

| Black tea | 2.50 mg/100mL [3] | Quercetin-3-rutinoside |

| Red wine | 3.16 mg/100mL [3] | Quercetin-3-glucoside, rutinoside |

Epidemiological studies indicate that estimated daily intake of quercetin varies considerably across populations, with reported averages ranging from approximately 9-36 mg/day in the United States to 51-52 mg/day in European countries [3]. The primary dietary contributors to quercetin intake typically include tea, onions, apples, and red wine, though cultural dietary patterns significantly influence the relative importance of different sources [3]. Understanding these dietary patterns is crucial for epidemiological research examining potential relationships between quercetin intake and health outcomes.

Analytical Methodologies

HPLC Analysis of this compound

High-Performance Liquid Chromatography represents the gold standard analytical technique for quantification of this compound in food matrices and biological samples. A validated HPLC-UV method for simultaneous detection of quercetin and curcuminoids has been developed with specific parameters optimized for sensitivity, resolution, and reproducibility [5]. The method employs an isocratic elution system with a mobile phase consisting of acetonitrile and 2% v/v acetic acid (40:60 v/v) at pH 2.6, pumped at a flow rate of 1.3 mL/min through a Thermo Hypersil Gold column (250 mm × 4.6 mm I.D.; 5 μm) maintained at 35°C [5]. Detection is performed at 370 nm, providing optimal sensitivity for quercetin's absorption maximum while maintaining selectivity against potential interferents.

The method validation demonstrated excellent performance characteristics with a linear range of 0.00488-200 μg/mL for quercetin, limit of detection (LOD) of 0.00488 μg/mL, and limit of quantification (LOQ) of 0.03906 μg/mL [5]. The precision metrics showed relative intra-day standard deviation (% RSD) values of 0.432-0.806 μg/mL and intra-day accuracies of 99.589%-100.821% for quercetin, confirming the method's reliability for quantitative analysis [5]. For sample preparation, approximately 20 mg of standard material is accurately weighed using a microbalance and dissolved in 20 mL of HPLC-grade methanol, followed by serial dilution to appropriate calibration concentrations [5]. All solutions should be protected from light and stored at 4°C to prevent degradation.

Experimental Workflow for this compound Analysis in Food Matrices

Advanced Analytical Techniques

For specialized applications requiring enhanced sensitivity or structural characterization, several advanced analytical platforms have been employed. Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide improved resolution and reduced analysis time through the use of sub-2μm particle columns and higher operating pressures [6]. When coupled with tandem mass spectrometry, these methods enable definitive structural identification and quantification at trace levels, with applications in pharmacokinetic studies and complex matrix analysis [6]. Additionally, nanoemulsion characterization techniques including cryo-TEM morphology assessment, dynamic light scattering for particle size distribution, and zeta potential measurements provide valuable insights into formulated quercetin products designed to enhance bioavailability [7].

The impact of storage conditions on quercetin stability represents another critical analytical consideration. Research has demonstrated that quercetin in nanoemulsion formulations remains stable when stored in the dark at ambient temperature (22±2°C) or refrigerated conditions (5±2°C), with significant degradation observed only at elevated temperatures (45±2°C) [7]. This degradation manifested as a 9% reduction in quercetin concentration, 20% decrease in pH, and 25% decline in antioxidant activity over 90 days, highlighting the importance of proper storage conditions for both analytical standards and finished products [7].

Bioavailability and Pharmacokinetics

Absorption and Metabolism

The bioavailability profile of this compound is characterized by complex absorption and metabolic pathways that significantly influence its biological activity. Following oral administration, quercetin undergoes extensive first-pass metabolism primarily involving glucuronidation, sulfation, and methylation, resulting in circulating metabolites rather than the parent compound [6]. The specific glycosidic form present in food sources dramatically influences absorption efficiency, with onion-derived quercetin glucosides demonstrating approximately 52% absorption compared to only 24% for standard quercetin supplements [4]. This enhanced bioavailability of glucoside forms is attributed to their interaction with sodium-dependent glucose transporter 1 (SGLT1), which facilitates active transport across the intestinal epithelium [4].

Pharmacokinetic studies reveal that this compound formulations typically achieve peak plasma concentrations (Cₘₐₓ) within 2-4 hours post-administration, with an elimination half-life of approximately 15 hours [4]. Advanced delivery systems can significantly enhance these parameters; for instance, a LipoMicel formulation demonstrated 7-fold higher bioavailability compared to standard quercetin at equivalent doses (500 mg), while a 1000 mg dose of the same formulation achieved 15-fold greater absorption [6]. The metabolite profile in human circulation is dominated by methylated, sulfate, and glutathione conjugates of quercetin, with significant differences in concentrations between these metabolite classes [6].

Bioavailability Pathways of this compound in Humans

Bioavailability Enhancement Strategies

Several formulation approaches have been developed to overcome the inherent bioavailability limitations of this compound. Nanoemulsion technology represents one promising strategy, creating oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes typically below 100 nm to enhance solubility and intestinal absorption [7]. These systems protect quercetin from degradation while facilitating improved transport across intestinal membranes. Another innovative approach involves hydrogel coating using fenugreek seed derivatives, which has demonstrated remarkable efficacy in clinical studies, producing serum quercetin levels up to 62 times higher than unformulated quercetin [1].